Bienvenue dans la boutique en ligne BenchChem!

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol

Chiral synthesis Stereochemistry Asymmetric catalysis

Select this stereodefined (1R,2S,4R) norbornene-pyrimidine to eliminate diastereomer risk in asymmetric synthesis. The unsubstituted 2-position enables late-stage diversification for nucleoside analogs; documented UQCRB/HIF-1α inactivity (IC₅₀ >20 µM) provides a validated negative control. Order ≥95% purity from 0.25 g to 10 g for fragment screening, hit-to-lead chemistry, or chiral ligand development.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 2109602-05-1
Cat. No. B1487097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol
CAS2109602-05-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C3=CC(=O)NC=N3
InChIInChI=1S/C11H12N2O/c14-11-5-10(12-6-13-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2,(H,12,13,14)
InChIKeyMOZDKEABCACPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol (CAS 2109602-05-1): Chiral Norbornene-Pyrimidin-4-ol Building Block for Asymmetric Synthesis and Medicinal Chemistry


6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol (CAS 2109602-05-1) is a chiral bicyclic pyrimidine derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. The compound features a stereodefined (1R,2S,4R) norbornene scaffold linked at the 6-position of a pyrimidin-4-ol ring, existing in tautomeric equilibrium with 4-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidin-6-one [1]. Its rigid bicyclo[2.2.1]hept-5-ene framework imposes conformational constraint, while the pyrimidin-4-ol moiety provides a hydrogen-bond donor (count: 1) and two hydrogen-bond acceptors with a topological polar surface area of 41.5 Ų and a calculated XLogP3 of 0.8 [1]. The compound is commercially available from Life Chemicals (≥95% purity, catalog F1967-3801) and Toronto Research Chemicals (catalog R267361), with pricing ranging from approximately $419 (0.25 g) to $1,957 (10 g) [1]. This compound serves primarily as a chiral intermediate in asymmetric synthesis and as a building block for more complex pharmaceutical research candidates [2].

Why Generic Substitution Fails for 6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol: Stereochemical and Heterocyclic Core Determinants of Reactivity


In-class norbornene-pyrimidine compounds cannot be simply interchanged because three structural variables govern their chemical and biological behavior. First, the (1R,2S,4R) stereochemistry of the norbornene attachment point is configurationally defined; racemic or alternative diastereomeric forms would yield different spatial orientations in downstream target binding or chiral catalysis [1]. Second, the pyrimidin-4-ol core is tautomeric and presents a single H-bond donor at the 4-position hydroxyl/oxo group, distinguishing it from the pyrimidine-2,4(1H,3H)-dione analog (CAS 2108941-74-6, two H-bond donors) and the 4-amine analog (CAS 2097997-15-2, different H-bond character) [2]. Third, the absence of a 2-position substituent on the pyrimidine ring in the target compound leaves this site available for further functionalization, unlike the 2-cyclopropyl analog (CAS 2109514-69-2), where the cyclopropyl group introduces steric bulk and altered electronic properties [2]. These differences in stereochemistry, tautomeric state, H-bond capacity, and substitution pattern mean that results obtained with one norbornene-pyrimidine scaffold cannot be extrapolated to another without experimental validation.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation Data for 6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol


Stereochemical Identity: (1R,2S,4R) Configuration vs. Racemic and Alternative Diastereomers

6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol (CAS 2109602-05-1) is defined by its specific (1R,2S,4R) configuration at the norbornene attachment point. The norbornene scaffold contains two chiral bridgehead carbons (C-1 and C-4) and one chiral carbon at C-2 bearing the pyrimidine substituent. In contrast, most commercially available norbornene derivatives are supplied as racemic mixtures or as the (1S,2R,4S) enantiomer [1]. For example, the closely related compound 6-{bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine (CAS 2097997-15-2) is listed without defined stereochemistry [2]. In the broader patent literature, stereoisomerically enriched 3-aminocarbonyl-bicycloheptene-2,4-pyrimidinediamine compounds exhibit stereochemistry-dependent antiproliferative activity, with individual stereoisomers showing distinct potency profiles against tumor cell lines [1].

Chiral synthesis Stereochemistry Asymmetric catalysis Diastereomer separation

Pyrimidin-4-ol vs. Pyrimidine-2,4-dione Core: Hydrogen-Bond Donor Count and Tautomeric State

The target compound possesses a pyrimidin-4-ol core with a single hydrogen-bond donor (HBD = 1) and two hydrogen-bond acceptors (HBA = 2), compared with the pyrimidine-2,4(1H,3H)-dione analog (CAS 2108941-74-6) which has two H-bond donors (HBD = 2) and two acceptors (HBA = 2) [1]. This difference in HBD count alters the compound's capacity for intermolecular hydrogen bonding, which affects solubility, crystal packing, and target recognition. The pyrimidin-4-ol exists in tautomeric equilibrium with 4-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidin-6-one (the lactam form), whereas the dione analog exists as a fixed 2,4-dioxo tautomer [1]. Computed molecular properties for the target compound include XLogP3 = 0.8 and topological polar surface area (TPSA) = 41.5 Ų [1]. For the dione analog, the additional carbonyl oxygen increases polarity (higher TPSA expected) and reduces lipophilicity (lower predicted LogP) [2].

Medicinal chemistry Hydrogen bonding Tautomerism Ligand design

UQCRB/HIF-1α Modulation Activity: Quantitative but Weak Target Engagement in HepG2 Hypoxia Model

The target compound has been evaluated for modulation of ubiquinol-cytochrome c reductase binding protein (UQCRB) in human HepG2 hepatocellular carcinoma cells under hypoxic conditions (1% O₂, 4 h exposure), with HIF-1α protein levels assessed by Western blot analysis [1]. The measured IC₅₀ was >20,000 nM (>20 μM), indicating very weak modulation of the UQCRB-HIF-1α axis [1]. This activity was curated in ChEMBL (CHEMBL3360256) and BindingDB (BDBM50027959) [1]. Notably, multiple structurally diverse compounds tested in the same assay platform also yielded IC₅₀ values >20,000 nM, suggesting that this scaffold class generally lacks potent UQCRB engagement [2]. Known UQCRB inhibitors such as terpestacin and A1938 achieve functional inhibition at sub-micromolar concentrations in comparable cellular models [3].

UQCRB HIF-1alpha Hypoxia Mitochondrial complex III Angiogenesis

2-Position Availability for Derivatization: Target Compound vs. 2-Cyclopropyl Analog in Synthetic Elaboration

The target compound (CAS 2109602-05-1) bears no substituent at the pyrimidine 2-position (R = H), leaving this site available for further chemical modification via nucleophilic substitution, cross-coupling, or condensation reactions [1]. In contrast, the closest commercially available analog, 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol (CAS 2109514-69-2), has a cyclopropyl group at the 2-position [2]. This substitution increases molecular weight by 40.06 Da (MW 228.29 vs. 188.23) and introduces steric hindrance adjacent to the pyrimidine nitrogen atoms [2]. The unsubstituted 2-position in the target compound enables chemists to introduce diverse functionalities (aryl, alkyl, amino, or heterocyclyl groups) in a modular fashion, whereas the 2-cyclopropyl analog is a terminal compound that cannot be further diversified at this key position without de novo synthesis [1]. The target compound has been described in patent literature as an important intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines [3].

Synthetic chemistry Building block Derivatization Structure-activity relationship

Commercial Availability, Purity, and Procurement Benchmarking Against Structural Analogs

6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol (CAS 2109602-05-1) is available from at least two established suppliers: Life Chemicals (catalog F1967-3801, ≥95% purity) and Toronto Research Chemicals (TRC, catalog R267361) [1]. Pricing from Life Chemicals (September 2023 data) ranges from $419 (0.25 g) to $1,957 (10 g), with a unit cost of approximately $196/g at the 10 g scale [1]. In comparison, the 2-cyclopropyl analog (CAS 2109514-69-2) and the dione analog (CAS 2108941-74-6) are listed by the same vendor network but with different pricing and availability profiles [2]. The target compound's availability in quantities from 100 mg to 10 g, with documented purity specifications, makes it suitable for both exploratory medicinal chemistry (mg scale) and process development (multi-gram scale) [1]. Quality control for Life Chemicals compounds typically includes LCMS and/or 400 MHz NMR confirmation .

Procurement Commercial availability Purity Pricing Inventory

Norbornene Scaffold Conformational Rigidity: Class-Level Advantage Over Flexible-Linker Pyrimidine Building Blocks

The bicyclo[2.2.1]hept-5-ene (norbornene) scaffold provides a conformationally constrained linkage between the pyrimidine ring and any additional substituents attached via the norbornene bridgehead or olefin. This rigidity contrasts with flexible alkyl- or ether-linked pyrimidine building blocks (e.g., 6-benzylpyrimidin-4-ol or 6-(2-hydroxyethyl)pyrimidin-4-ol derivatives), which populate multiple rotameric states in solution [1]. In drug discovery, conformational preorganization can reduce the entropic penalty upon target binding, potentially enhancing affinity when the bound conformation matches the ground-state geometry [2]. The norbornene scaffold has been successfully employed in kinase inhibitor design; for example, a bicyclo[2.2.1]hept-5-ene ring system replaced an aryl moiety in a potent ALK inhibitor (compound 15), maintaining picomolar cellular activity while altering physicochemical properties [2]. The target compound's rigid scaffold may similarly offer a defined spatial orientation of the pyrimidine ring relative to the norbornene, providing a predictable vector for fragment-based or structure-based drug design [1].

Conformational constraint Rigid scaffold Drug design Entropy Binding affinity

Best Research and Industrial Application Scenarios for 6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol


Chiral Building Block for Stereodefined Carbocyclic Nucleoside Synthesis

This compound serves as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs, where the defined (1R,2S,4R) norbornene stereochemistry directs the stereochemical outcome of downstream transformations [1]. The unsubstituted 2-position of the pyrimidine ring (as established in Evidence Item 4) allows for late-stage diversification to introduce nucleobase mimics, while the norbornene olefin provides a handle for further functionalization via epoxidation, dihydroxylation, or hydroboration [2]. The compound's molecular properties (MW 188.23, XLogP3 0.8, TPSA 41.5 Ų) place it within favorable physicochemical space for nucleoside analog development [2]. Researchers engaged in antiviral or anticancer nucleoside drug discovery programs should prioritize this compound over racemic or stereochemically undefined alternatives to ensure reproducible SAR outcomes.

Negative Control or Inert Scaffold for UQCRB/HIF-1α Phenotypic Screening

The quantitative UQCRB/HIF-1α data (IC₅₀ > 20 μM in HepG2 hypoxia assay, Evidence Item 3) establishes that this compound is essentially inactive at the UQCRB target [1]. This makes it suitable as a negative control compound in phenotypic screens designed to identify UQCRB or mitochondrial complex III modulators. Its weak activity (over 100-fold less potent than terpestacin or A1938) means it is unlikely to produce false-positive hits in angiogenesis or hypoxia-response assays [3]. Compared to the 2-cyclopropyl analog (CAS 2109514-69-2), for which no UQCRB data are publicly available, this compound has the advantage of a documented inactivity benchmark that can be cited in screening reports.

Scaffold for Kinase Inhibitor or Receptor Modulator Fragment-Based Drug Design

The conformational rigidity of the norbornene scaffold (Evidence Item 6), combined with the pyrimidin-4-ol H-bond pharmacophore (1 HBD, 2 HBA; Evidence Item 2), positions this compound as a viable starting point for fragment-based drug discovery targeting kinases or other ATP-binding proteins [2]. The norbornene framework has precedent in kinase inhibitor design, having been used to replace aryl moieties in ALK inhibitors while maintaining potency [2]. The unsubstituted 2-position provides a growth vector for fragment elaboration, while the norbornene olefin offers a site for metabolic stabilization or additional substitution [2]. Procurement at the 1–10 g scale from Life Chemicals or TRC (Evidence Item 5) supports both initial fragment screening and subsequent hit-to-lead chemistry.

Chiral Ligand Precursor for Asymmetric Catalysis

The defined (1R,2S,4R) stereochemistry and the Lewis-basic pyrimidine nitrogen atoms make this compound a candidate precursor for chiral ligand synthesis in asymmetric catalysis [1]. The pyrimidin-4-ol hydroxyl/oxo group can be converted to a phosphine, phosphite, or oxazoline moiety, while the norbornene scaffold provides a rigid chiral environment around the metal center [2]. Chiral norbornene derivatives are established as ligands in palladium-catalyzed C–H activation and asymmetric transformations [2]. Researchers in synthetic methodology should procure the stereodefined (1R,2S,4R) isomer rather than racemic mixtures to avoid the need for diastereomer separation and to ensure catalytic enantioselectivity originates from ligand control rather than substrate or reagent control.

Quote Request

Request a Quote for 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.